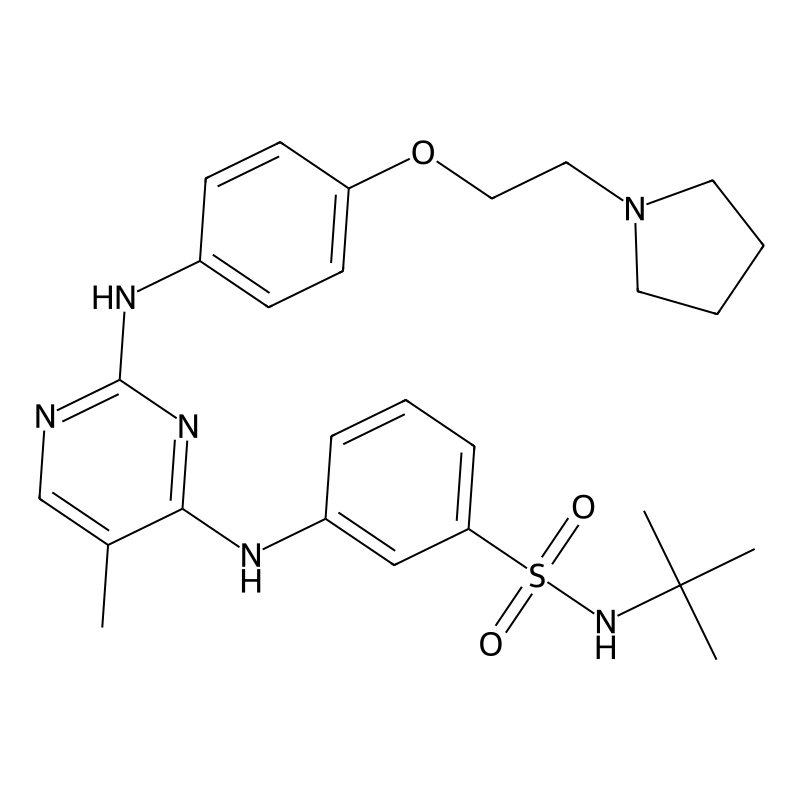

Fedratinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Fedratinib (CAS: 936091-26-8) is a highly selective, orally bioavailable, ATP-competitive inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). Unlike pan-JAK inhibitors, it is engineered to isolate JAK2-dependent signaling from JAK1-mediated immunosuppression. From a procurement and processability standpoint, the free base is practically insoluble in aqueous media but exhibits high solubility in DMSO (up to 100 mg/mL), necessitating specific non-aqueous vehicle formulations (e.g., PEG300, Tween-80, and saline) for reproducible in vivo dosing[REFS-1, REFS-2].

Substituting Fedratinib with the benchmark Ruxolitinib fails in targeted assays because Ruxolitinib is equipotent against both JAK1 and JAK2, introducing confounding variables related to JAK1-mediated T-cell and NK-cell suppression [1]. Furthermore, substituting with newer in-class alternatives like Pacritinib or Momelotinib introduces off-target inhibition of ACVR1 (ALK2), which alters hepcidin production and erythropoiesis pathways. Fedratinib uniquely spares ACVR1 while maintaining potent FLT3 inhibition, making it non-interchangeable for researchers modeling dual JAK2/FLT3-driven leukemias without ACVR1 interference [2].

JAK2 vs. JAK1 Selectivity for Pathway Isolation

Fedratinib demonstrates a highly selective inhibition profile for JAK2 (IC50 = 3 nM) with approximately 35-fold selectivity over JAK1. In contrast, the standard comparator Ruxolitinib is equipotent against both targets (JAK2 IC50 = 2.8 nM; JAK1 IC50 = 3.3 nM) [1].

| Evidence Dimension | Kinase Selectivity (JAK2 vs JAK1 IC50) |

| Target Compound Data | JAK2 IC50 = 3 nM (~35-fold selectivity over JAK1) |

| Comparator Or Baseline | Ruxolitinib (JAK2 IC50 = 2.8 nM; JAK1 IC50 = 3.3 nM) |

| Quantified Difference | Fedratinib provides ~35-fold greater JAK2 selectivity over JAK1 compared to Ruxolitinib's near 1:1 ratio. |

| Conditions | In vitro cell-free kinase assays |

Essential for selectively interrogating JAK2-dependent pathways without triggering JAK1-mediated immunosuppressive artifacts in cellular models.

FLT3 Kinase Inhibition for Dual-Target Modeling

Fedratinib exhibits potent secondary inhibition of FLT3 (IC50 = 15 nM), a critical target in certain leukemias. Ruxolitinib, the primary in-class substitute, lacks significant inhibitory activity against FLT3 [1].

| Evidence Dimension | FLT3 IC50 |

| Target Compound Data | FLT3 IC50 = 15 nM |

| Comparator Or Baseline | Ruxolitinib (No significant FLT3 inhibition) |

| Quantified Difference | Fedratinib actively inhibits FLT3 at 15 nM, whereas Ruxolitinib does not. |

| Conditions | In vitro kinase profiling and B-ALL cell line assays |

Critical for researchers developing dual-targeted therapies for B-ALL or AML models where FLT3 overexpression drives resistance.

ACVR1 (ALK2) Sparing Profile

Unlike newer JAK2 inhibitors, Fedratinib spares the ACVR1 receptor (IC50 = 273 nM). Pacritinib and Momelotinib inhibit ACVR1 at much lower concentrations (IC50 = 16.7 nM and 52.5 nM, respectively), which confounds erythropoiesis and hepcidin studies [1].

| Evidence Dimension | ACVR1 (ALK2) IC50 |

| Target Compound Data | ACVR1 IC50 = 273 nM |

| Comparator Or Baseline | Pacritinib (IC50 = 16.7 nM) and Momelotinib (IC50 = 52.5 nM) |

| Quantified Difference | Fedratinib is >16-fold less potent against ACVR1 than Pacritinib. |

| Conditions | In vitro HotSpot kinase assay |

Allows researchers to decouple JAK2 inhibition from ACVR1/hepcidin-mediated anemia pathways in hematopoiesis models.

Formulation Compatibility and In Vivo Processability

Fedratinib free base is practically insoluble in aqueous media but achieves high solubility in DMSO (up to 100 mg/mL). For in vivo administration, it successfully yields a clear solution at ≥ 2.08 mg/mL when formulated in a specific vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .

| Evidence Dimension | Solubility and Vehicle Compatibility |

| Target Compound Data | Clear solution at ≥ 2.08 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/45% Saline |

| Comparator Or Baseline | Aqueous media (Practically insoluble) |

| Quantified Difference | Requires multi-component organic/surfactant vehicle to overcome aqueous insolubility. |

| Conditions | Stock solution preparation and in vivo formulation |

Dictates the procurement of appropriate organic solvents and excipients to ensure reproducible bioavailability in xenograft models.

Storage Stability and Handling Workflow Fit

Fedratinib stock solutions in DMSO are highly sensitive to moisture and repeated freeze-thaw cycles, which cause product inactivation and precipitation. However, when properly aliquoted, the compound maintains stability for 2 years at -80°C and 1 year at -20°C .

| Evidence Dimension | Stock Solution Stability |

| Target Compound Data | Stable for 2 years at -80°C; 1 year at -20°C |

| Comparator Or Baseline | Repeated freeze-thaw cycles (Leads to precipitation/inactivation) |

| Quantified Difference | Strict temperature and aliquoting controls extend usable lifespan to 2 years. |

| Conditions | DMSO stock solution storage |

Informs laboratory workflow and procurement of aliquoting supplies to prevent degradation of expensive kinase inhibitors.

Selective JAK2 Pathway Isolation in Myeloproliferative Models

Fedratinib is the preferred choice over Ruxolitinib when researchers must study JAK2V617F-driven myeloproliferative models without the confounding variable of JAK1-associated T-cell and NK-cell suppression[1].

Dual JAK2/FLT3 Leukemia Xenograft Modeling

Due to its potent secondary inhibition of FLT3, Fedratinib is utilized in B-ALL or AML xenograft models where both JAK2 and FLT3 signaling contribute to disease progression and resistance [1].

ACVR1-Independent Hematopoiesis Assays

Fedratinib serves as a critical control or primary agent when investigating JAK2 inhibition in erythropoiesis, as it avoids the ACVR1/ALK2 pathway interference inherent to Pacritinib and Momelotinib [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Inrebic is indicated for the treatment of disease-related splenomegaly or symptoms in adult patients with primary myelofibrosis, post polycythaemia vera myelofibrosis or post essential thrombocythaemia myelofibrosis who are Janus Associated Kinase (JAK) inhibitor naïve or have been treated with ruxolitinib.

Livertox Summary

Drug Classes

Antineoplastic Agents, Tyrosine Kinase Inhibito

NCI Cancer Drugs

US Brand Name(s): Inrebic

FDA Approval: Yes

Fedratinib hydrochloride is approved for use in adults to treat: Myelofibrosis (a bone marrow disease) that is intermediate-2 risk or high risk, including the following types: Primary myelofibrosis.

Post- polycythemia vera myelofibrosis.

Post- essential thrombocythemia myelofibrosis.

Fedratinib hydrochloride is also being studied in the treatment of other conditions.

Pharmacology

Fedratinib is an orally bioavailable, small-molecule, ATP-competitive inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2), with potential antineoplastic activity. Upon oral administration, fedratinib competes with wild-type JAK2 as well as mutated forms for ATP binding, which may result in inhibition of JAK2 activation, inhibition of the JAK-STAT signaling pathway, inhibition of tumor cell proliferation and induction of tumor cell apoptosis. JAK2 is the most commonly mutated gene in bcr-abl-negative myeloproliferative disorders (MPDs). In addition, fedratinib targets, binds to and inhibits the activity of FLT3. This inhibits uncontrolled FLT3 signaling and results in the inhibition of proliferation in tumor cells overexpressing FLT3. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B-lineage neoplasms and in acute myeloid leukemias and plays a key role in tumor cell proliferation.

ATC Code

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE57 - Fedratini

Mechanism of Action

KEGG Target based Classification of Drugs

Non-receptor tyrosine kinases

JAK family

JAK2 [HSA:3717] [KO:K04447]

Other CAS

Absorption Distribution and Excretion

An oral dose of fedratinib is 77% eliminated in the feces with 23% as unchanged drug. 5% is eliminated in the urine, with 3% as unchanged drug.

The apparent volume of distribution is 1770L.

The clearance of fedratinib is 13L/h.

Metabolism Metabolites

Wikipedia

FDA Medication Guides

Fedratinib Hydrochloride

CAPSULE;ORAL

IMPACT

05/15/2023

Biological Half Life

Use Classification

Dates

2. Harrison CN, Schaap N, Vannucchi AM, Kiladjian JJ, Tiu RV, Zachee P, Jourdan E, Winton E, Silver RT, Schouten HC, Passamonti F, Zweegman S, Talpaz M, Lager J, Shun Z, Mesa RA. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study. Lancet Haematol. 2017 Jul;4(7):e317-e324. doi: 10.1016/S2352-3026(17)30088-1. Epub 2017 Jun 8. PMID: 28602585.

3. Wu D, Yang XO. TH17 responses in cytokine storm of COVID-19: An emerging target of JAK2 inhibitor Fedratinib. J Microbiol Immunol Infect. 2020 Jun;53(3):368-370. doi: 10.1016/j.jmii.2020.03.005. Epub 2020 Mar 11. PMID: 32205092; PMCID: PMC7156211.

4. Ogasawara K, Zhou S, Krishna G, Palmisano M, Li Y. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia. Cancer Chemother Pharmacol. 2019 Oct;84(4):891-898. doi: 10.1007/s00280-019-03929-9. Epub 2019 Aug 23. PMID: 31444617; PMCID: PMC6768916.

5. Hazell AS, Afadlal S, Cheresh DA, Azar A. Treatment of rats with the JAK-2 inhibitor fedratinib does not lead to experimental Wernicke's encephalopathy. Neurosci Lett. 2017 Mar 6;642:163-167. doi: 10.1016/j.neulet.2017.01.041. Epub 2017 Jan 18. PMID: 28109775.

Explore Compound Types